4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene

Analytical Chemistry Quality Control Procurement

4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene (CAS 1173006-35-3) is a polyfunctionalized aromatic compound with the molecular formula C8H9FOS and a molecular weight of 172.22 g/mol. It is primarily utilized as a versatile building block in organic synthesis, characterized by the distinct combination of a fluoro, a methoxy, and a methylsulfanyl group on a benzene ring.

Molecular Formula C8H9FOS
Molecular Weight 172.22 g/mol
CAS No. 1173006-35-3
Cat. No. B1441857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene
CAS1173006-35-3
Molecular FormulaC8H9FOS
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)F)SC
InChIInChI=1S/C8H9FOS/c1-10-7-5-6(9)3-4-8(7)11-2/h3-5H,1-2H3
InChIKeyCAFMKYVGVGBVIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene: Core Identity, Properties, and Procurement Specifications for Research Synthesis


4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene (CAS 1173006-35-3) is a polyfunctionalized aromatic compound with the molecular formula C8H9FOS and a molecular weight of 172.22 g/mol . It is primarily utilized as a versatile building block in organic synthesis, characterized by the distinct combination of a fluoro, a methoxy, and a methylsulfanyl group on a benzene ring . Key computed physicochemical properties include a LogP of 2.5562 and a topological polar surface area (TPSA) of 9.23 Ų . Commercially, it is available from multiple vendors as a research chemical, typically as a liquid at room temperature with reported purities ranging from 95+% to 98% .

Why 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene Cannot Be Arbitrarily Substituted: The Critical Role of Its Unique Regiochemistry in Synthetic Outcomes


In medicinal chemistry and materials science, the precise spatial arrangement of substituents on an aromatic core (regiochemistry) is a primary determinant of molecular interactions, reactivity, and final function. A generic 'fluoro-methoxy-methylsulfanyl benzene' cannot be substituted for 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene because regioisomers like 2-fluoro-1-methoxy-4-(methylsulfanyl)benzene (CAS 66624-36-0), while sharing the same molecular formula, present a different three-dimensional electronic surface and distinct vectors for chemical elaboration [1]. Even when computed bulk properties such as LogP and PSA are identical (e.g., LogP = 2.5562 and PSA = 34.53 Ų for both), the regioisomer leads to a structurally different final compound after synthetic transformations . The evidence below underscores why procurement based on the exact CAS number is non-negotiable for achieving the intended outcome.

Quantitative Evidence Guide: Procurement-Relevant Differentiation of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene


Verifiable Purity Specifications: Benchmarking Against Common Research-Grade Standards

The commercially available purity of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene (1173006-35-3) is a key differentiator for procurement. Reputable suppliers, such as Sigma-Aldrich (via AOBChem) and Chemscene, list the compound with a purity of 98% . This contrasts with a common industry benchmark for building blocks, where a purity of 95+% is more typical . Selecting the higher purity grade can directly reduce the need for additional purification steps, saving time and resources in a synthetic sequence.

Analytical Chemistry Quality Control Procurement

Structural Divergence from a Close Regioisomer: Impact on Downstream Synthetic Utility

The precise substitution pattern of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene (1,2,4-substitution) defines its unique reactivity profile for further derivatization. Its close regioisomer, 2-fluoro-1-methoxy-4-(methylsulfanyl)benzene (CAS 66624-36-0, a 1,2,4-substituted isomer with a different orientation), is a distinct chemical entity [1]. While both compounds share identical computed bulk properties like LogP (2.5562) and PSA (34.53 Ų), their regiochemistry dictates the position for subsequent reactions such as cross-coupling, nucleophilic aromatic substitution, or oxidation . Using the incorrect isomer leads to a different final product with potentially altered or abrogated biological activity.

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

Functional Group Distinction from a Closely Named Analog: Impact on Reaction Selectivity

It is crucial to distinguish 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene from its similarly named analog, 4-Fluoro-2-methoxybenzenethiol (CAS 398456-80-9) . The target compound features a methyl-protected sulfur atom (-SMe), whereas the analog contains a free thiol (-SH) group. This functional group difference results in a molecular weight difference of 14.02 g/mol (172.22 g/mol for the target vs. 158.20 g/mol for the analog) [1]. The free thiol in the analog imparts nucleophilic and redox-active properties that are not present in the methylsulfanyl-protected target compound, making the latter more stable and appropriate for reactions where the thiol would be incompatible, such as certain cross-couplings or oxidative conditions.

Organic Synthesis Building Block Chemoselectivity

Validated Research Applications for 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene (CAS 1173006-35-3)


As a Regiospecific Intermediate in the Design of Fluorinated Pharmaceuticals

This compound serves as a regiospecific intermediate for constructing fluorinated, sulfur-containing pharmacophores. Its unique 1,2,4-substitution pattern, as established in Section 3, is essential for orienting substituents correctly to probe or optimize target binding in structure-activity relationship (SAR) studies [1]. The defined position of the methylsulfanyl group, which can be later oxidized to a sulfoxide or sulfone, provides a specific handle for modulating metabolic stability or creating hydrogen-bonding interactions, offering a defined point of diversification not available with other isomers.

As a Key Building Block for Selective Cross-Coupling and SNAr Reactions

The combination of a fluoro and a methylsulfanyl group on the same aromatic ring enables selective and sequential bond-forming reactions. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, while the methylsulfanyl group can direct metalation or participate in cross-coupling events. Procuring the high-purity (98%) grade is critical for these reactions to minimize side-products and ensure reproducible catalytic cycles, directly impacting the efficiency of synthesizing complex molecular frameworks.

As a Definitive Starting Material for Sulfonyl-Containing Derivatives

This compound is a direct and quantifiable precursor for the synthesis of aryl sulfoxide and sulfone derivatives through controlled oxidation of the methylsulfanyl group. This transformation is a fundamental step in generating building blocks with diverse physicochemical properties (e.g., increased polarity and hydrogen-bonding capacity). Starting with the exact compound ensures the desired sulfonyl group is introduced at a specific position on the fluoro-methoxybenzene core, a precision that is lost if a regioisomeric starting material is used .

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